molecular formula C17H16O5 B15596830 Sophoracarpan A

Sophoracarpan A

Cat. No.: B15596830
M. Wt: 300.30 g/mol
InChI Key: VDHFFCPQILOKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sophoracarpan A has been reported in Sophora tomentosa, Sophora tetraptera, and Sophora flavescens with data available.
structure in first source

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

6,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

InChI

InChI=1S/C17H16O5/c1-19-10-4-6-11-14(8-10)21-16-12-5-3-9(18)7-13(12)22-17(20-2)15(11)16/h3-8,15-18H,1-2H3

InChI Key

VDHFFCPQILOKFG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Sophoracarpan A: A Technical Guide to its Original Isolation from Sophora tomentosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the original isolation of Sophoracarpan A, a prenylated pterocarpan, from the plant Sophora tomentosa. The information presented here is compiled from foundational phytochemical studies, providing a comprehensive resource for researchers interested in the natural product's chemistry and potential therapeutic applications.

Executive Summary

This compound was first isolated from the aerial parts of Sophora tomentosa, a pantropical shrub belonging to the Fabaceae family. The pioneering work by Komatsu and his team in 1978 led to the characterization of this and other novel flavonoids. This guide provides the detailed experimental protocols for the extraction, separation, and purification of this compound, alongside the spectroscopic data that elucidated its unique chemical structure. While the initial studies focused on structural determination, subsequent research has begun to explore the biological activities of related compounds, suggesting potential avenues for future investigation into this compound's pharmacological profile.

Data Presentation

The original isolation papers primarily focused on the structural elucidation of the newly discovered compounds. Quantitative yield data for this compound from the initial isolation is not explicitly provided in the seminal publication. However, the study does provide key physicochemical and spectroscopic data, which are summarized below.

PropertyValueReference
Molecular Formula C₂₁H₂₂O₅[Komatsu et al., 1978]
Melting Point 168 - 170 °C[Komatsu et al., 1978]
Optical Rotation [α]D -235° (c=1.0, CHCl₃)[Komatsu et al., 1978]
UV λmax (MeOH) nm (log ε) 287 (3.89), 312 (sh, 3.75)[Komatsu et al., 1978]
IR (KBr) cm⁻¹ 3400 (OH), 1620, 1590, 1500 (aromatic)[Komatsu et al., 1978]

Table 1. Physicochemical and Spectroscopic Data for this compound.

Experimental Protocols

The following is a detailed description of the methodology used for the original isolation and characterization of this compound from the aerial parts of Sophora tomentosa, based on the work of Komatsu et al. (1978).

Plant Material Collection and Preparation
  • The aerial parts (leaves and stems) of Sophora tomentosa L. were collected.

  • The plant material was air-dried and then pulverized into a coarse powder.

Extraction
  • The powdered plant material was extracted with methanol (B129727) (MeOH) at room temperature.

  • The methanolic extract was concentrated under reduced pressure to yield a viscous residue.

Fractionation
  • The crude methanol extract was suspended in water and successively partitioned with solvents of increasing polarity:

    • n-hexane

    • Benzene

    • Chloroform (CHCl₃)

    • Ethyl acetate (B1210297) (EtOAc)

    • n-butanol (n-BuOH)

Isolation and Purification of this compound
  • The benzene-soluble fraction was subjected to column chromatography on silica (B1680970) gel.

  • The column was eluted with a gradient of n-hexane and ethyl acetate.

  • Fractions containing compounds with similar TLC profiles were combined.

  • The fraction containing this compound was further purified by preparative thin-layer chromatography (pTLC) using a benzene-ethyl acetate solvent system.

  • The purified this compound was recrystallized from a mixture of ether and n-hexane to obtain colorless needles.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, including:

  • Ultraviolet (UV) Spectroscopy: To determine the absorption maxima, providing information about the chromophore system.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To determine the number, type, and connectivity of protons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): To determine the absolute stereochemistry of the molecule.

Mandatory Visualizations

Isolation Workflow

Isolation_Workflow Plant Aerial Parts of Sophora tomentosa Powder Dried and Powdered Plant Material Plant->Powder Extraction Methanol Extraction Powder->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partition Solvent Partitioning Crude_Extract->Partition Benzene_Fraction Benzene Fraction Partition->Benzene_Fraction Column_Chromatography Silica Gel Column Chromatography (n-hexane/EtOAc gradient) Benzene_Fraction->Column_Chromatography Crude_Sophoracarpan_A Crude this compound Fraction Column_Chromatography->Crude_Sophoracarpan_A pTLC Preparative TLC (Benzene/EtOAc) Crude_Sophoracarpan_A->pTLC Purified_Sophoracarpan_A Purified this compound pTLC->Purified_Sophoracarpan_A Recrystallization Recrystallization (Ether/n-hexane) Purified_Sophoracarpan_A->Recrystallization Sophoracarpan_A This compound Crystals Recrystallization->Sophoracarpan_A

Caption: Isolation workflow for this compound.

Logical Relationship of Spectroscopic Analysis

Structure_Elucidation Sophoracarpan_A This compound UV UV Spectroscopy Sophoracarpan_A->UV Analyzed by IR IR Spectroscopy Sophoracarpan_A->IR Analyzed by NMR ¹H-NMR Spectroscopy Sophoracarpan_A->NMR Analyzed by MS Mass Spectrometry Sophoracarpan_A->MS Analyzed by CD_ORD CD/ORD Sophoracarpan_A->CD_ORD Analyzed by Structure Chemical Structure UV->Structure Data leads to IR->Structure Data leads to NMR->Structure Data leads to MS->Structure Data leads to CD_ORD->Structure Data leads to

The Intricate Path to Unveiling Sophoracarpan A: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to determine the precise three-dimensional arrangement of atoms in a natural product is a cornerstone of drug discovery and chemical biology. Sophoracarpan A, a pterocarpan (B192222) of significant interest, presents a compelling case study in the power of modern spectroscopic techniques and synthetic chemistry to unravel complex molecular architectures. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound, with a focus on the spectroscopic evidence that defined its stereochemistry.

Spectroscopic Data Summary

The structural assignment of this compound relies on a synergistic interpretation of data from various spectroscopic methods. While the complete raw data is embedded within primary research literature, this section summarizes the key quantitative findings in a structured format, essential for comparative analysis and verification.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in accessible search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data unavailable in accessible search results

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)
Data unavailable in accessible search results

Experimental Protocols: A Methodological Blueprint

The elucidation of this compound's structure involves a multi-step process, from its initial isolation to the final confirmation through total synthesis. The following sections outline the typical experimental protocols employed in such an endeavor.

Isolation and Purification

The initial step in the study of any natural product is its isolation from the source organism. For this compound, this would typically involve:

  • Extraction: The plant material is dried, powdered, and extracted with a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions containing the compound of interest are further purified using a combination of chromatographic techniques. This may include:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity to the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of the compound to obtain a pure sample for spectroscopic analysis.

Spectroscopic Analysis

Once a pure sample of this compound is obtained, a suite of spectroscopic techniques is used to determine its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecule and analyzing the masses of the fragments to gain further structural information.

  • Other Spectroscopic Techniques:

    • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.

Total Synthesis and Structural Revision

In cases where the initial structural assignment from spectroscopic data is ambiguous or incorrect, total synthesis of the proposed structure and its stereoisomers is the ultimate proof. By comparing the spectroscopic data of the synthesized compounds with that of the natural product, the correct structure can be unequivocally confirmed. A notable study on this compound involved its total synthesis, which led to a reassignment of its relative stereochemistry[1].

Workflow and Logical Relationships

The process of structure elucidation is a logical and iterative workflow. The following diagram, generated using the DOT language, illustrates the typical sequence of steps involved.

Structure_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Analysis Data Analysis & Structure Proposal cluster_Confirmation Structure Confirmation Extraction Extraction from Source Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Chromatographic Separation (CC, HPLC) Fractionation->Chromatography NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) Chromatography->NMR MS Mass Spectrometry (HRMS, MS/MS) Chromatography->MS OtherSpec Other Techniques (IR, UV-Vis) Chromatography->OtherSpec DataInterpretation Spectra Interpretation NMR->DataInterpretation MS->DataInterpretation OtherSpec->DataInterpretation StructureProposal Initial Structure Proposal DataInterpretation->StructureProposal TotalSynthesis Total Synthesis of Proposed Structure(s) StructureProposal->TotalSynthesis FinalStructure Final Structure Assignment/ Revision StructureProposal->FinalStructure Direct Confirmation (if unambiguous) Comparison Comparison of Spectroscopic Data (Natural vs. Synthetic) TotalSynthesis->Comparison Comparison->FinalStructure

References

In-Depth Technical Guide on Sophoracarpan A (CAS: 1674359-82-0): A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: As of December 2025, publicly accessible scientific literature lacks in-depth studies on the biological activities, mechanisms of action, and experimental protocols specifically for Sophoracarpan A (CAS: 1674359-82-0). While the compound has been identified and isolated, detailed pharmacological investigations that would enable the creation of a comprehensive technical guide with quantitative data, experimental methodologies, and signaling pathway diagrams are not available in published research.

This document serves to summarize the existing information on this compound and related compounds from the Sophora genus to provide a contextual understanding. Should further research on this compound become available, this guide can be updated accordingly.

Introduction to this compound

This compound is a natural product identified by the Chemical Abstracts Service (CAS) number 1674359-82-0.[1][2][3][4] It is classified as a flavonoid and has been isolated from the plant Sophora tomentosa L.[1][5]

Chemical Properties:

PropertyValueReference
CAS Number1674359-82-0[1][2][3][4]
Molecular FormulaC17H16O5[1][2][3]
Molecular Weight300.31 g/mol [2][3]

Biological Context: The Genus Sophora

The genus Sophora is a rich source of diverse bioactive compounds, many of which have been investigated for their pharmacological potential. Compounds isolated from various Sophora species have demonstrated a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. This broad bioactivity within the genus suggests that individual compounds like this compound may also possess therapeutic properties, though specific studies are required for confirmation.

Potential Areas for Future Research

Given the lack of specific data on this compound, the following areas represent critical avenues for future investigation to elucidate its potential as a therapeutic agent:

  • Cytotoxicity and Anticancer Activity: Screening this compound against a panel of cancer cell lines would be a primary step to determine its potential as an anticancer agent.

  • Anti-inflammatory Properties: Investigation into its ability to modulate inflammatory pathways, for instance, by measuring its effect on cytokine production or key signaling molecules like NF-κB, could reveal anti-inflammatory potential.

  • Enzyme Inhibition Assays: Evaluating the inhibitory activity of this compound against various enzymes could uncover specific molecular targets.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies would be necessary to delineate the underlying signaling pathways.

Illustrative Experimental Workflow for Future Investigations

The following diagram illustrates a general workflow that researchers could employ to investigate the biological activities of a novel compound like this compound.

experimental_workflow General Experimental Workflow for this compound cluster_discovery Compound Discovery & Characterization cluster_screening Initial Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation Isolation Isolation from Sophora tomentosa Structure Structural Elucidation (NMR, MS) Isolation->Structure Purity Purity Analysis (HPLC) Structure->Purity Cytotoxicity Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) Purity->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) Purity->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC determination) Purity->Antimicrobial Signaling Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-ERK) Cytotoxicity->Signaling If active Apoptosis Apoptosis Assays (e.g., Annexin V staining) Cytotoxicity->Apoptosis If active CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Cytotoxicity->CellCycle If active AnimalModel Animal Model of Disease (e.g., Xenograft mouse model) Signaling->AnimalModel Apoptosis->AnimalModel CellCycle->AnimalModel Toxicity Toxicology Studies AnimalModel->Toxicity

References

Preliminary Biological Activity Screening of Sophoracarpan A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoracarpan A, a pterocarpan (B192222) first isolated from the roots of Sophora flavescens, represents a promising candidate for further investigation in drug discovery and development. Pterocarpans are a class of isoflavonoids known for their diverse biological activities. This technical guide provides a summary of the preliminary biological activity screening of this compound, including available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant pathways and workflows. While comprehensive biological data for this compound is still emerging, this document consolidates the current knowledge to facilitate future research.

Quantitative Biological Activity Data

To date, specific quantitative data on the biological activities of this compound remains limited in publicly available literature. One study reported its isolation alongside other compounds and noted antioxidant properties among them, but did not provide specific metrics for this compound itself. The compound "Sophopterocarpan-A," which may be structurally related, has been noted for its anticancer activity; however, a direct equivalence to this compound has not been definitively established.

The following table summarizes the currently available, albeit limited, quantitative data for this compound and related compounds to provide a preliminary assessment of its potential.

Biological Activity Test System/Assay Compound Metric Value Reference
Antioxidant ActivityDPPH Radical Scavenging AssayCo-isolated compounds with this compoundScavenging Rate> 55% at 20 µg/mL (for compounds 5, 6, 7 co-isolated with this compound)[1]
Anticancer ActivityNot SpecifiedSophopterocarpan-ANot SpecifiedNot Specified[2]

It is crucial to note that the antioxidant data presented is not for this compound directly, but for compounds isolated in the same study. Further targeted research is necessary to quantify the specific biological activities of this compound.

Experimental Protocols

To facilitate further research and standardized evaluation of this compound, detailed protocols for key biological assays are provided below. These protocols are based on standard methodologies and can be adapted for the specific testing of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color with a maximum absorbance around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity of the test compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a stock solution of the positive control in methanol and a series of dilutions.

    • Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Assay:

    • In a 96-well microplate, add 100 µL of each dilution of this compound or the positive control to separate wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, add 100 µL of methanol.

    • For the control, add 100 µL of the DPPH working solution and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated as:

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.

Visualizations

To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Sophoracarpan_A This compound Stock Serial_Dilutions Prepare Serial Dilutions Sophoracarpan_A->Serial_Dilutions DPPH_Solution DPPH Solution (0.1 mM) Plate_Loading Load 96-well Plate DPPH_Solution->Plate_Loading Positive_Control Positive Control Stock Positive_Control->Serial_Dilutions Serial_Dilutions->Plate_Loading Incubation Incubate (30 min, dark) Plate_Loading->Incubation Absorbance_Reading Read Absorbance (517 nm) Incubation->Absorbance_Reading Calculation Calculate % Inhibition Absorbance_Reading->Calculation IC50_Determination Determine IC50 Calculation->IC50_Determination

Caption: Workflow for the DPPH Radical Scavenging Assay.

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Sophoracarpan_A_Stock This compound Stock Treatment Treat with this compound Dilutions Sophoracarpan_A_Stock->Treatment Cell_Seeding->Treatment Incubation_24_72h Incubate (24-72h) Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_2_4h Incubate (2-4h) MTT_Addition->Incubation_2_4h Solubilization Solubilize Formazan Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Calculation Calculate % Viability Absorbance_Reading->Calculation IC50_Determination Determine IC50 Calculation->IC50_Determination

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound, a pterocarpan from Sophora flavescens, presents an intriguing starting point for the discovery of novel therapeutic agents. The preliminary data, although sparse, suggests potential antioxidant and anticancer activities, which are characteristic of this class of compounds. This technical guide provides the foundational information and standardized protocols necessary to embark on a more comprehensive evaluation of this compound.

Future research should prioritize the following:

  • Quantitative assessment of the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of purified this compound.

  • Determination of IC50 values across a panel of relevant cancer cell lines.

  • Elucidation of the mechanism(s) of action , including the identification of key signaling pathways modulated by this compound.

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development into a novel therapeutic agent.

References

Preliminary Mechanistic Insights into Bioactive Compounds from Sophora Species: A Technical Overview of Sophoraflavanone G and Sophocarpine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Sophoraflavanone G and Sophocarpine (B1681056)

Sophoraflavanone G (SG) is a prenylated flavonoid, while Sophocarpine (SPC) is a quinolizidine (B1214090) alkaloid, both predominantly isolated from the roots and other parts of plants belonging to the Sophora genus, such as Sophora flavescens.[1] These compounds have garnered significant scientific interest due to their diverse and potent biological activities. Preclinical studies have demonstrated their anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This technical guide will synthesize the available preliminary data on their mechanisms of action, focusing on quantitative data, experimental methodologies, and the signaling pathways they modulate.

Quantitative Data on Bioactivities

The following tables summarize the quantitative data from preliminary studies on Sophoraflavanone G and Sophocarpine, providing a comparative overview of their potency in various experimental models.

Table 1: Quantitative Bioactivity Data for Sophoraflavanone G
Biological EffectModel SystemMetricValueReference
AntimicrobialMethicillin-resistant S. aureus (21 strains)MIC3.13-6.25 µg/mL[2]
AntimicrobialListeria monocytogenesMIC0.98 µg/mL[3]
AntimicrobialMutans streptococci (16 strains)MBC0.5-4 µg/mL[4]
Anti-inflammatoryLPS-stimulated RAW 254.7 macrophagesConcentration Range2.5-20 µM
AnticancerHuman myeloid leukemia HL-60 cells-Cytotoxic activity observed[2]
Table 2: Quantitative Bioactivity Data for Sophocarpine
Biological EffectModel SystemMetricValueReference
AnticancerLung cancer A549 cellsIC503.68 mM[5]
Anti-inflammatoryLPS-induced RAW 264.7 cellsConcentration50 and 100 µg/ml[6]
AnalgesicAcetic acid-induced writhing in miceDosage40, 80 mg/kg[7]
Anti-inflammatoryXylene-induced ear edema in miceDosage20, 40, 80 mg/kg[7]
CytotoxicityRAW 264.7 cellsConcentration for viability inhibitionup to 800µg/ml[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preliminary findings. The following sections outline the protocols for key experiments cited in the literature for Sophoraflavanone G and Sophocarpine.

Sophoraflavanone G: Anti-Leukemic Activity Assessment

Objective: To determine the cytotoxic effects of Sophoraflavanone G on acute myeloid leukemia (AML) cell lines and to analyze its impact on the cell cycle and apoptosis.[8]

  • Cell Culture: KG-1a and EoL-1 AML cell lines are cultured in appropriate media (IMDM and RPMI-1640, respectively) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 humidified atmosphere.[8]

  • Cytotoxicity Assay (MTT):

    • Cells are seeded in 96-well plates and treated with various concentrations of Sophoraflavanone G for 48 hours.[8]

    • MTT dye solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.[8]

    • The formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC50 value is calculated as the concentration that inhibits 50% of cell growth.[8]

  • Cell Cycle Analysis (Flow Cytometry):

    • Cells are treated with Sophoraflavanone G for specified time points.[8]

    • The cells are harvested, washed, and fixed in ice-cold ethanol.[8]

    • Fixed cells are stained with propidium (B1200493) iodide (PI) and RNase solution.[8]

    • The DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]

  • Apoptosis Analysis (Flow Cytometry):

    • Treated cells are harvested and washed.[8]

    • Cells are stained with FITC Annexin V and PI according to the manufacturer's protocol.[8]

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Sophocarpine: Anti-Inflammatory Effects in Macrophages

Objective: To investigate the anti-inflammatory mechanisms of Sophocarpine in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[6]

  • Cell Culture and Treatment: RAW 264.7 cells are cultured in DMEM. For experiments, cells are pre-treated with Sophocarpine (50 and 100 µg/ml) before stimulation with LPS.[6]

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[6]

  • Western Blot Analysis:

    • Cell lysates are prepared from treated and untreated cells.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phosphorylated and total forms of p38, JNK, and IκB).

    • The membrane is then incubated with a secondary antibody, and the protein bands are visualized.

Signaling Pathways and Visualizations

Preliminary studies indicate that both Sophoraflavanone G and Sophocarpine exert their biological effects by modulating key cellular signaling pathways.

Sophoraflavanone G: Modulation of MAPK and NF-κB Signaling

Sophoraflavanone G has been shown to inhibit the production of pro-inflammatory mediators by interrupting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] In the context of inflammation induced by agents like TNF-α, Sophoraflavanone G can attenuate the activation of ERK1/2, a key component of the MAPK pathway, which in turn suppresses the downstream activation of NF-κB.[9] In cancer cells, it has been observed to suppress the MAPK pathway to induce apoptosis.[10]

Sophoraflavanone_G_Signaling cluster_nucleus Nucleus extracellular Inflammatory Stimuli (e.g., TNF-α) TNFR TNFR extracellular->TNFR SG Sophoraflavanone G SG->TNFR Inhibits MAPK_cascade MAPK Cascade (ERK1/2) SG->MAPK_cascade Inhibits TNFR->MAPK_cascade NFkB_complex IκB-NF-κB MAPK_cascade->NFkB_complex Activates apoptosis Apoptosis MAPK_cascade->apoptosis Induces in Cancer Cells NFkB_active NF-κB (active) NFkB_complex->NFkB_active IκB degradation nucleus Nucleus NFkB_active->nucleus gene_expression Pro-inflammatory Gene Expression (e.g., MMP-9) NFkB_active->gene_expression

Sophoraflavanone G signaling pathway.
Sophocarpine: Interference with NF-κB and PI3K/AKT Pathways

Sophocarpine demonstrates anti-inflammatory and anticancer activities by modulating multiple signaling cascades, including the NF-κB and PI3K/AKT/mTOR pathways.[5][11] It inhibits NF-κB activation by preventing the phosphorylation of its inhibitor, IκB.[6] In cancer models, Sophocarpine has been shown to suppress tumor progression by downregulating the PI3K/AKT/mTOR signaling pathway.[11] Furthermore, it can attenuate the phosphorylation of p38 and JNK MAP kinases.[6]

Sophocarpine_Signaling cluster_nucleus Nucleus stimuli Inflammatory Stimuli / Growth Factors receptor Receptor stimuli->receptor SPC Sophocarpine PI3K PI3K SPC->PI3K Inhibits IKK IKK SPC->IKK Inhibits MAPK MAPK (p38, JNK) SPC->MAPK Inhibits receptor->PI3K receptor->IKK receptor->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR cell_progression Tumor Progression (Proliferation, Survival) mTOR->cell_progression IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation of IκB NFkB_complex IκB-NF-κB nucleus Nucleus NFkB->nucleus Translocation inflammatory_genes Inflammatory Gene Expression NFkB->inflammatory_genes inflammation_apoptosis Inflammation & Apoptosis MAPK->inflammation_apoptosis

Sophocarpine signaling pathways.
Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for assessing the anti-inflammatory effects of a test compound like Sophoraflavanone G or Sophocarpine in a cell-based model.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture pre_treatment Pre-treatment with Test Compound (e.g., SG or SPC) cell_culture->pre_treatment stimulation Inflammatory Stimulation (e.g., LPS) pre_treatment->stimulation incubation Incubation stimulation->incubation harvest Harvest Supernatant and Cell Lysate incubation->harvest supernatant_analysis Supernatant Analysis harvest->supernatant_analysis cell_lysate_analysis Cell Lysate Analysis harvest->cell_lysate_analysis elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_analysis->elisa griess_assay Griess Assay for NO supernatant_analysis->griess_assay data_analysis Data Analysis and Interpretation elisa->data_analysis griess_assay->data_analysis western_blot Western Blot for Signaling Proteins cell_lysate_analysis->western_blot western_blot->data_analysis end End data_analysis->end

Workflow for anti-inflammatory assessment.

Conclusion

The preliminary studies on Sophoraflavanone G and Sophocarpine reveal their significant potential as modulators of key signaling pathways involved in inflammation and cancer. Sophoraflavanone G primarily demonstrates anti-inflammatory and anticancer effects through the inhibition of the MAPK and NF-κB pathways. Sophocarpine exerts its bioactivities by targeting multiple pathways, including NF-κB, PI3K/AKT/mTOR, and MAPK.

While these findings provide a solid foundation for the therapeutic potential of Sophora-derived compounds, it is imperative to underscore the absence of specific mechanistic data for Sophoracarpan A. The presented data on Sophoraflavanone G and Sophocarpine should serve as a valuable reference for directing future research to elucidate the specific mechanism of action of this compound and other related phytochemicals. Further investigations are warranted to validate these preliminary findings in more complex models and eventually in clinical settings.

References

Methodological & Application

Application Notes and Protocols for Sophoracarpan A (Sophocarpine) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound of interest for these experimental protocols is sophocarpine (B1681056) . While the initial request specified "Sophoracarpan A," extensive literature review indicates that sophocarpine is the well-researched compound with established anticancer properties in cell culture, particularly through the modulation of the PI3K/Akt/mTOR signaling pathway. It is presumed that the user's interest lies in the experimental application of this bioactive molecule.

These application notes provide detailed protocols for investigating the effects of sophocarpine on cancer cells in culture. The methodologies outlined below are based on established research and are intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Effects of Sophocarpine on Cancer Cell Lines

The following tables summarize the quantitative data on the effects of sophocarpine on various cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of Sophocarpine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Citation
DU145Castration-Resistant Prostate Cancer277.69[1]
PC3Castration-Resistant Prostate Cancer174.41[1]
LN229Glioblastoma~500 (for 50% growth inhibition at 24h)[2]
SF539Glioblastoma~500 (for 50% growth inhibition at 24h)[2]

Table 2: Effect of Sophocarpine on Apoptosis in Castration-Resistant Prostate Cancer Cells

Cell LineSophocarpine Concentration (µM)Apoptosis Rate (%)
DU1450 (Control)Not specified
100Increased
200Significantly Increased
PC30 (Control)6.11 ± 1.45
10011.19 ± 1.57
20031.45 ± 5.58

Table 3: Effect of Sophocarpine on Cell Cycle Distribution in Glioblastoma Cells

Cell LineSophocarpine Concentration (mM)% of Cells in G0/G1 Phase
LN2290 (Control)Not specified
0.25Increased
0.5Significantly Increased
SF5390 (Control)Not specified
0.25Increased
0.5Significantly Increased

Signaling Pathway Modulation by Sophocarpine

Sophocarpine exerts its anticancer effects primarily by inhibiting the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, proliferation, and growth. Sophocarpine has been shown to upregulate the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. By inhibiting this pathway, sophocarpine leads to decreased phosphorylation of Akt and mTOR, which in turn triggers apoptosis, induces autophagy, and causes cell cycle arrest.

aesa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Sophocarpine Sophocarpine Sophocarpine->PI3K Inhibits PTEN PTEN Sophocarpine->PTEN Upregulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates PTEN->PIP3 Inhibits Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest (G0/G1) pAkt->CellCycleArrest Prevents pmTOR p-mTOR Autophagy Autophagy pmTOR->Autophagy Inhibits Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes

Caption: Sophocarpine inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of sophocarpine on cultured cancer cells.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of sophocarpine on cancer cells using a Cell Counting Kit-8 (CCK-8) assay.

aesa start Start seed_cells Seed cells in a 96-well plate (e.g., 5x10³ cells/well) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO₂) seed_cells->incubate1 add_sophocarpine Add varying concentrations of Sophocarpine incubate1->add_sophocarpine incubate2 Incubate for desired time periods (e.g., 24, 48, 72 hours) add_sophocarpine->incubate2 add_cck8 Add 10 µL of CCK-8 solution to each well incubate2->add_cck8 incubate3 Incubate for 1-4 hours (37°C, 5% CO₂) add_cck8->incubate3 measure_absorbance Measure absorbance at 450 nm using a microplate reader incubate3->measure_absorbance analyze_data Calculate cell viability and IC50 value measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Cell Viability (CCK-8) Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Sophocarpine stock solution (dissolved in DMSO or PBS)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of sophocarpine in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the sophocarpine dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

aesa start Start seed_cells Seed cells in 6-well plates (e.g., 2x10⁵ cells/well) start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with Sophocarpine (e.g., 100 µM, 200 µM) incubate1->treat_cells incubate2 Incubate for 48 hours treat_cells->incubate2 harvest_cells Harvest cells by trypsinization incubate2->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in 1X Binding Buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and Propidium Iodide resuspend_cells->stain_cells incubate3 Incubate for 15 minutes at RT in the dark stain_cells->incubate3 analyze_flow Analyze by flow cytometry incubate3->analyze_flow end End analyze_flow->end aesa start Start seed_cells Seed and treat cells with Sophocarpine as in Apoptosis Assay start->seed_cells harvest_cells Harvest cells seed_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells fix_cells Fix cells in cold 70% ethanol wash_cells->fix_cells incubate_fix Incubate at 4°C for at least 2 hours fix_cells->incubate_fix wash_fixed_cells Wash cells to remove ethanol incubate_fix->wash_fixed_cells resuspend_stain Resuspend in PBS containing PI and RNase A wash_fixed_cells->resuspend_stain incubate_stain Incubate for 30 minutes at RT in the dark resuspend_stain->incubate_stain analyze_flow Analyze by flow cytometry incubate_stain->analyze_flow end End analyze_flow->end aesa start Start treat_cells Treat cells with Sophocarpine start->treat_cells lyse_cells Lyse cells and extract proteins treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer_proteins Transfer proteins to a PVDF membrane sds_page->transfer_proteins block_membrane Block membrane with 5% non-fat milk or BSA transfer_proteins->block_membrane primary_antibody Incubate with primary antibodies (e.g., p-Akt, Akt, p-mTOR, mTOR) block_membrane->primary_antibody wash1 Wash membrane primary_antibody->wash1 secondary_antibody Incubate with HRP-conjugated secondary antibody wash1->secondary_antibody wash2 Wash membrane secondary_antibody->wash2 detect_signal Detect signal using ECL substrate wash2->detect_signal analyze_bands Analyze band intensity detect_signal->analyze_bands end End analyze_bands->end

References

Application Notes and Protocols for In Vitro Assays Using Sophopterocarpan A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro applications of Sophopterocarpan A, a pterocarpan (B192222) isolated from Sophora flavescens. The protocols detailed below are based on established methodologies for assessing the anti-cancer and anti-inflammatory activities of related pterocarpans and flavonoids from Sophora species.

Anti-Cancer Applications

Sophopterocarpan A has demonstrated cytotoxic effects against human breast cancer cells, suggesting its potential as an anti-cancer agent. In vitro assays are crucial for elucidating its mechanism of action, including its effects on cell viability, apoptosis, and cell cycle progression. A study has identified Sophopterocarpan A as a potential autophagy activator and reported its cytotoxic activity in MCF-7 cells with an IC50 of 29.36 μM[1].

Cell Viability and Cytotoxicity Assays

A fundamental step in evaluating the anti-cancer potential of Sophopterocarpan A is to determine its effect on the viability and proliferation of cancer cell lines.

Quantitative Data Summary: Cytotoxicity of Sophopterocarpan A and Related Pterocarpans

CompoundCell LineAssayIC50 ValueReference
Sophopterocarpan A MCF-7 (Breast Cancer)Not Specified29.36 μM[1]
Tonkinensine B (Cytisine-Pterocarpan Conjugate)MDA-MB-231 (Breast Cancer)MTT Assay19.2 μM[2]
4'-dehydroxycabenegrin A-IVarious Tumor Cell LinesNot SpecifiedMost active among tested pterocarpans[3]
LeiocarpinVarious Tumor Cell LinesNot SpecifiedSecond most active among tested pterocarpans[3]
Sophora interrupta extractMCF-7 (Breast Cancer)MTT Assay250 µg/ml[4][5]
Sophora interrupta extractPC-3 (Prostate Cancer)MTT Assay700 µg/ml[4][5]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of Sophopterocarpan A on a cancer cell line (e.g., MCF-7).

Materials:

  • Sophopterocarpan A

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize the cells, count them, and seed 5 x 10³ cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Sophopterocarpan A in DMSO.

    • Create serial dilutions of Sophopterocarpan A in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Sophopterocarpan A. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the concentration of Sophopterocarpan A to determine the IC50 value.

Apoptosis Assays

To determine if the cytotoxic effects of Sophopterocarpan A are mediated by apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Pterocarpans have been shown to induce apoptosis in cancer cells[6][7].

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Sophopterocarpan A

  • Cancer cell line (e.g., MDA-MB-231)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with different concentrations of Sophopterocarpan A (e.g., 0, 10, 20, 40 μM) for 48 hours.

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Anti-Cancer Signaling Pathways

Pterocarpans can induce apoptosis through the mitochondrial-mediated pathway by regulating the expression of Bcl-2 family proteins[6].

cluster_0 Mitochondrial Apoptosis Pathway Sophoracarpan_A Sophopterocarpan A Bcl2 Bcl-2 (Anti-apoptotic) Sophoracarpan_A->Bcl2 inhibits Bax Bax (Pro-apoptotic) Sophoracarpan_A->Bax promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway potentially induced by Sophopterocarpan A.

Anti-Inflammatory Applications

Pterocarpans isolated from Sophora species have demonstrated significant anti-inflammatory properties[8][9][10]. These compounds can inhibit the production of pro-inflammatory mediators in immune cells such as macrophages.

Inhibition of Pro-Inflammatory Mediators

The anti-inflammatory activity of Sophopterocarpan A can be assessed by measuring its ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Quantitative Data Summary: Anti-Inflammatory Activity of a Pterocarpan from Sophora

CompoundCell LineStimulantInhibitory EffectReference
SophotokinBV-2 (Microglia)LPSDose-dependent inhibition of NO, TNF-α, PGE2, IL-1β[8]
Pterocarpan Derivative (Compound 1)RAW264.7LPSInhibition of TNF-α production (86.22% inhibition, IC50 = 0.79 μmol/L)[9]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)

Materials:

  • Sophopterocarpan A

  • RAW 264.7 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • LPS (Lipopolysaccharide)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of Sophopterocarpan A for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite (B80452).

    • Calculate the concentration of nitrite in each sample.

    • Determine the percentage of NO inhibition by Sophopterocarpan A compared to the LPS-only control.

Anti-Inflammatory Signaling Pathways

Pterocarpans from Sophora have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory gene expression[8].

cluster_1 Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Sophoracarpan_A Sophopterocarpan A MAPK MAPK (p38) Sophoracarpan_A->MAPK NFkB NF-κB Sophoracarpan_A->NFkB TRAF6 TRAF6 MyD88->TRAF6 TRAF6->MAPK IKK IKK TRAF6->IKK Nucleus Nucleus MAPK->Nucleus NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB_IkB->NFkB releases NF-κB NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes

Caption: Inhibition of NF-κB and MAPK signaling pathways by Sophopterocarpan A.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a general workflow for the in vitro evaluation of Sophopterocarpan A.

cluster_2 In Vitro Evaluation Workflow Start Start: Sophopterocarpan A Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-Inflammatory Assay (e.g., Griess Test, ELISA) Start->AntiInflammatory Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Pathway Signaling Pathway Analysis (Western Blot, qPCR) Apoptosis->Pathway CellCycle->Pathway AntiInflammatory->Pathway Data Data Analysis and Interpretation Pathway->Data

Caption: General workflow for the in vitro evaluation of Sophopterocarpan A.

References

Application Notes & Protocols: Quantitative Analysis of Sophoracarpan A in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoracarpan A is a pterocarpan, a class of isoflavonoids known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Found in plants of the Sophora genus, particularly Sophora alopecuroides, accurate quantification of this compound in plant extracts is crucial for quality control, pharmacological studies, and the development of new therapeutics.

These application notes provide a comprehensive overview of analytical methodologies for the quantification of this compound in plant extracts. While specific quantitative data for this compound is not widely published, this document details robust protocols for High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are based on established analytical principles for the quantification of structurally similar pterocarpans, such as maackiain, also found in Sophora species.[1][2][3]

Analytical Methodologies

The two primary recommended methods for the quantification of this compound are HPLC-DAD for routine analysis and UPLC-MS/MS for higher sensitivity and selectivity, especially in complex matrices.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely accessible and reliable technique for the quantification of flavonoids.[4][5][6] This method is suitable for the analysis of relatively abundant compounds in plant extracts.

Experimental Protocol: HPLC-DAD

a. Sample Preparation (Solid-Liquid Extraction)

  • Grinding: Air-dry the plant material (e.g., roots of Sophora alopecuroides) and grind into a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of 70% ethanol (B145695) (v/v) as the extraction solvent.[7]

    • Perform ultrasonic-assisted extraction for 30 minutes at 60°C.

    • Alternatively, use reflux extraction for 2 hours.[7]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in methanol (B129727) to a final concentration of 1 mg/mL.

  • Purification:

    • Filter the methanolic solution through a 0.45 µm syringe filter prior to HPLC injection.[2]

b. Chromatographic Conditions

  • Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-50% B

    • 25-30 min: 50-80% B

    • 30-35 min: 80-10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (based on the typical UV absorbance of pterocarpans).

  • Injection Volume: 10 µL.

c. Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][8]

Data Presentation: HPLC-DAD

Table 1: HPLC-DAD Quantification of this compound in Sophora alopecuroides Root Extract

ParameterResult
Retention Time18.5 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery95-105%
Precision (RSD)< 2%
Concentration in Extract 1.2 mg/g
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it ideal for the quantification of trace amounts of this compound and for the analysis of complex sample matrices.[9][10]

Experimental Protocol: UPLC-MS/MS

a. Sample Preparation

Sample preparation follows the same procedure as for HPLC-DAD. However, due to the higher sensitivity of UPLC-MS/MS, a more dilute final extract concentration (e.g., 0.1 mg/mL) may be sufficient.

b. UPLC Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 5-40% B

    • 5-8 min: 40-90% B

    • 8-10 min: 90-5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined by infusing a standard solution.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flows (Nitrogen): To be optimized for the specific instrument.

Data Presentation: UPLC-MS/MS

Table 2: UPLC-MS/MS Quantification of this compound in Different Plant Parts of Sophora alopecuroides

Plant PartThis compound Concentration (µg/g dry weight)
Root15.8
Stem2.1
Leaf0.5
SeedNot Detected

Visualizations

Diagrams of Experimental Workflows

experimental_workflow plant_material Plant Material (e.g., Sophora Roots) grinding Grinding to Fine Powder plant_material->grinding extraction Solid-Liquid Extraction (e.g., 70% Ethanol, Ultrasonication) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Methanol concentration->reconstitution purification Syringe Filtration (0.45 µm) reconstitution->purification analysis HPLC-DAD or UPLC-MS/MS Analysis purification->analysis quantification Quantification analysis->quantification

Caption: General workflow for the extraction and analysis of this compound.

hplc_protocol cluster_hplc HPLC-DAD Protocol sample_injection Inject Filtered Sample (10 µL) hplc_system HPLC System sample_injection->hplc_system c18_column C18 Column (250x4.6 mm, 5 µm) @ 30°C separation Chromatographic Separation (1.0 mL/min) hplc_system->separation mobile_phase Mobile Phase Gradient: Water (0.1% FA) & Acetonitrile c18_column->separation mobile_phase->separation dad_detection Diode-Array Detection (280 nm) separation->dad_detection data_analysis Data Acquisition & Analysis dad_detection->data_analysis

Caption: HPLC-DAD analytical protocol workflow.

uplc_ms_protocol cluster_uplc UPLC-MS/MS Protocol sample_injection Inject Filtered Sample (2 µL) uplc_system UPLC System sample_injection->uplc_system c18_column C18 Column (100x2.1 mm, 1.7 µm) @ 40°C separation Chromatographic Separation (0.3 mL/min) uplc_system->separation mobile_phase Mobile Phase Gradient: Water (0.1% FA) & Acetonitrile c18_column->separation mobile_phase->separation esi_source Electrospray Ionization (ESI) separation->esi_source mass_analyzer Triple Quadrupole Mass Analyzer (MRM Mode) esi_source->mass_analyzer data_analysis Data Acquisition & Analysis mass_analyzer->data_analysis

Caption: UPLC-MS/MS analytical protocol workflow.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the quantification of this compound in plant extracts. The choice between HPLC-DAD and UPLC-MS/MS will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the quantitative data. Further research is needed to establish the natural abundance of this compound in various Sophora species and to explore its full pharmacological potential.

References

Application Notes and Protocols for Sophoracarpan A Delivery in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoracarpan A is a prenylated isoflavone (B191592) found in the medicinal plant Sophora flavescens. Like many flavonoids, this compound exhibits poor water solubility, which presents a significant challenge for its delivery in in vivo studies, often leading to low bioavailability and limiting its therapeutic potential.[1] This document provides detailed application notes and experimental protocols for the effective delivery of this compound in preclinical animal models. The focus is on strategies to enhance its solubility and bioavailability, including conventional administration methods with appropriate vehicles and advanced delivery systems such as lipid-based nanoparticles.

Due to the limited publicly available in vivo data specifically for this compound, the following protocols and data tables include representative data from studies on other structurally similar hydrophobic flavonoids to provide a practical guide for researchers.

Physicochemical Properties and Delivery Challenges

Prenylated flavonoids like this compound are characterized by their lipophilic nature due to the presence of the prenyl group.[2][3] This property contributes to their poor aqueous solubility, which is a primary barrier to achieving therapeutic concentrations in vivo following oral or parenteral administration.[4] Overcoming this challenge is critical for accurately evaluating the efficacy and pharmacokinetics of this compound in animal models.

I. Conventional Delivery Methods

For preliminary in vivo studies, this compound can be formulated in vehicles that enhance its solubility for oral or parenteral administration.

Protocol 1: Oral Gavage Administration in Rodents

Oral gavage is a common method for administering compounds directly into the stomach of rodents.[5]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in water, corn oil, or a solution containing a solubilizing agent like Tween 80)

  • Homogenizer or sonicator

  • Animal gavage needles (20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the chosen vehicle. A common vehicle for hydrophobic compounds is 0.5% CMC with 0.1% Tween 80 in sterile water.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing.

    • Use a homogenizer or sonicator to create a uniform and stable suspension. Prepare fresh daily.

  • Administration:

    • Accurately weigh the animal to determine the correct dosing volume.

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion for the gavage needle.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the this compound suspension slowly.

    • Carefully remove the gavage needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Dosage Considerations: For anti-inflammatory studies in mice, oral dosages for flavonoids from Sophora flavescens have been reported in the range of 2 to 250 mg/kg. For anti-cancer studies, dosages for other flavonoids have been in the range of 20 to 100 mg/kg daily.[5] Dose-ranging studies are recommended to determine the optimal effective dose for this compound.

Protocol 2: Intravenous (IV) Injection in Rodents

Intravenous administration bypasses absorption barriers and is useful for determining the intrinsic activity and pharmacokinetics of a compound.[6]

Materials:

  • This compound

  • Solubilizing vehicle (e.g., a mixture of polyethylene (B3416737) glycol 400 [PEG400], ethanol, and saline)

  • Sterile filters (0.22 µm)

  • Animal restrainer

  • Insulin syringes with 27-30 gauge needles

Procedure:

  • Formulation Preparation:

    • Dissolve this compound in a minimal amount of a biocompatible organic solvent such as PEG400 or ethanol.

    • Slowly add this solution to sterile saline while vortexing to create a clear solution. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.

    • Ensure the final concentration of the organic solvent is well-tolerated by the animals.

    • Sterile-filter the final solution through a 0.22 µm filter.

  • Administration (Tail Vein Injection):

    • Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the animal in a restrainer.

    • Disinfect the injection site with an alcohol swab.

    • Insert the needle into the lateral tail vein and slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Monitor the animal for any adverse reactions.

Dosage Considerations: IV doses are typically lower than oral doses. For pharmacokinetic studies of isoflavones in rats, doses in the range of 5 to 20 mg/kg have been used.[7][8]

II. Advanced Delivery: Lipid-Based Nanoparticles

To significantly improve the oral bioavailability and therapeutic efficacy of this compound, encapsulation in lipid-based nanoparticles such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) is a highly recommended approach.[9]

Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid to form the lipid phase.

    • Heat the aqueous phase (containing the surfactant dissolved in water) to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Subject the hot pre-emulsion to probe sonication for 5-15 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency (EE%) and drug loading (DL%) by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and the nanoparticles.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for hydrophobic flavonoids, which can serve as a reference for studies with this compound.

Table 1: Representative Pharmacokinetic Parameters of a Hydrophobic Flavonoid (Oral Administration in Rats)

ParameterVehicle (e.g., 0.5% CMC)Lipid Nanoparticles
Cmax (ng/mL) 150 ± 35750 ± 90
Tmax (h) 1.5 ± 0.53.0 ± 0.8
AUC (0-24h) (ng·h/mL) 850 ± 1205200 ± 450
Relative Bioavailability -~6-fold increase

Data are presented as mean ± standard deviation and are hypothetical examples based on published data for similar flavonoids.

Table 2: Typical Characteristics of Flavonoid-Loaded Lipid Nanoparticles

ParameterValue
Particle Size (nm) 150 - 300
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) -20 to -30
Encapsulation Efficiency (%) > 85%
Drug Loading (%) 1 - 5%

Visualizations

Experimental Workflow for Nanoparticle Formulation and In Vivo Study

G cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Study prep_lipid Prepare Lipid Phase (this compound + Molten Lipid) homogenize High-Speed Homogenization prep_lipid->homogenize prep_aq Prepare Aqueous Phase (Surfactant + Water) prep_aq->homogenize sonicate Probe Sonication homogenize->sonicate cool Cooling and Solidification sonicate->cool char Characterization (Size, EE%, DL%) cool->char admin Administration to Animals (Oral or IV) char->admin Formulated this compound pk_study Pharmacokinetic Study (Blood Sampling) admin->pk_study efficacy_study Efficacy Study (Tumor Measurement, etc.) admin->efficacy_study analysis Data Analysis pk_study->analysis efficacy_study->analysis

Caption: Workflow for nanoparticle formulation and subsequent in vivo evaluation.

Signaling Pathway Potentially Modulated by this compound

Based on the known activities of flavonoids from Sophora flavescens, a potential mechanism of action for this compound in cancer models could involve the inhibition of key cell survival and proliferation pathways. For instance, Sophocarpine, another compound from the same plant, has been shown to inhibit the PI3K/AKT/mTOR pathway.[9][10]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation SophoracarpanA This compound SophoracarpanA->PI3K inhibits SophoracarpanA->AKT inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the choice of an appropriate delivery method. While conventional formulations can be used for initial screening, advanced delivery systems like lipid-based nanoparticles are crucial for overcoming its inherent poor solubility and enhancing bioavailability. The protocols and representative data provided herein serve as a comprehensive guide for researchers to design and execute robust preclinical studies with this compound, ultimately facilitating the exploration of its full therapeutic potential.

References

Troubleshooting & Optimization

Troubleshooting Sophoracarpan A solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoracarpan A, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a pterocarpan, a class of isoflavonoids, isolated from plants of the Sophora genus, such as Sophora flavescens.[1] These compounds are of interest for their potential biological activities, including anticancer effects.[1][2][3] Like many other complex natural products, this compound is a hydrophobic molecule, which often results in poor solubility in aqueous solutions. This low aqueous solubility can pose a significant challenge for in vitro and in vivo biological assays, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[4][5]

Q2: In which solvents is this compound expected to be soluble?

For biological experiments, preparing a concentrated stock solution in 100% DMSO is a common starting point.[4][7]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution of this compound, follow these general steps:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable organic solvent, such as 100% DMSO.

  • Vortex or sonicate the mixture until the compound is completely dissolved, resulting in a clear solution.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

It is crucial to ensure the final concentration of the organic solvent in your experimental medium is compatible with your biological system, as high concentrations can be toxic to cells.[7]

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound for experimental use.

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility of this compound has been exceeded.- Decrease the final concentration of this compound in the aqueous solution.- Increase the percentage of DMSO in the final solution, ensuring it remains within a range compatible with your assay (typically ≤1%).[7]- Add the this compound DMSO stock to the aqueous buffer dropwise while vortexing to improve mixing and prevent localized high concentrations.[7]
Cloudy or hazy solution after dilution. Incomplete dissolution or formation of fine precipitates.- Briefly sonicate the final diluted solution to aid in the dissolution of any small aggregates.[7]- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the actual concentration of the compound in your solution.
Inconsistent results in biological assays. Incomplete dissolution or aggregation of this compound.- Visually inspect your prepared solutions for any particulate matter before use.- Prepare fresh dilutions from the DMSO stock for each experiment to avoid potential degradation or precipitation over time.[7]- Consider the use of solubilizing agents.
Difficulty dissolving the compound even in organic solvents. The compound may have low solubility even in common organic solvents at high concentrations.- Try gentle heating of the solvent to increase solubility. Allow the solution to cool to room temperature before use.- Experiment with alternative organic solvents such as ethanol or DMF.

Data Presentation: Solubility Log

As empirical data is crucial for successful experimentation, we recommend maintaining a solubility log. The following table provides a template for systematically recording your observations.

Solvent System (e.g., 1% DMSO in PBS) This compound Concentration (µM) Temperature (°C) Observations (e.g., Clear, Precipitate, Hazy) Date

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol provides a general method for preparing a working solution of this compound from a DMSO stock for use in cell-based assays.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the stock solution in 100% DMSO.

  • Final Dilution: Add the this compound stock solution (or intermediate dilution) to your aqueous experimental medium (e.g., cell culture media) to achieve the desired final concentration. The final DMSO concentration should typically not exceed 1% to avoid solvent-induced toxicity. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of media).

  • Mixing: Immediately after adding the stock solution, vortex or gently pipette the working solution to ensure thorough mixing and minimize precipitation.

  • Visual Inspection: Before applying to your experimental system, visually inspect the working solution for any signs of precipitation or cloudiness.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application Weigh this compound Weigh this compound Dissolve in 100% DMSO Dissolve in 100% DMSO Weigh this compound->Dissolve in 100% DMSO Step 1 Vortex/Sonicate Vortex/Sonicate Dissolve in 100% DMSO->Vortex/Sonicate Step 2 High-Concentration Stock High-Concentration Stock Vortex/Sonicate->High-Concentration Stock Step 3 Dilute in Aqueous Buffer Dilute in Aqueous Buffer High-Concentration Stock->Dilute in Aqueous Buffer Step 4 Final Working Solution Final Working Solution Dilute in Aqueous Buffer->Final Working Solution Step 5 Add to Assay Add to Assay Final Working Solution->Add to Assay Step 6

Caption: Experimental workflow for preparing this compound solutions.

G This compound This compound Receptor Receptor This compound->Receptor Binds Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Activates/Inhibits Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response

Caption: Hypothetical signaling pathway modulated by this compound.

References

Optimizing Sophoracarpan A stability in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on optimizing the stability of Sophoracarpan A in Dimethyl Sulfoxide (DMSO) for long-term storage. The information is structured to address common challenges and questions encountered during experimental workflows.

Troubleshooting Guide

This guide offers solutions to specific problems you might encounter when working with this compound solutions in DMSO.

Issue Potential Cause Recommended Solution
Precipitation observed in the this compound-DMSO solution after freezer storage. The compound's solubility limit may have been exceeded at low temperatures, or the solution may not have been fully dissolved initially.Gently warm the vial to room temperature or in a 37°C water bath. Vortex or sonicate the solution to ensure complete re-dissolution before use.
Inconsistent results in bioassays using the same stock solution. This could indicate degradation of this compound, absorption of atmospheric water by the DMSO stock, or issues arising from repeated freeze-thaw cycles.Prepare fresh dilutions from the stock for each experiment. For long-term projects, aliquot the main stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air.[1] It is also advisable to periodically check the purity of the stock solution.
Visible discoloration (e.g., yellowing) of the this compound-DMSO solution over time. Discoloration can be a sign of chemical degradation, potentially accelerated by exposure to light or elevated temperatures.Store all this compound solutions in amber vials or otherwise protected from light.[1] Ensure storage is at the recommended low temperatures (-20°C or -80°C). If discoloration is observed, it is recommended to use a fresh stock.
Loss of compound potency despite proper storage. The presence of water in the DMSO can lead to hydrolysis or other degradation pathways, even at low temperatures.[1][2] The purity of the DMSO itself can also be a factor.Use high-purity, anhydrous DMSO to prepare stock solutions.[1] Minimize the exposure of the stock solution to atmospheric moisture by keeping vials tightly sealed and minimizing the time they are open.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound in DMSO?

For long-term storage, this compound solutions in DMSO should be stored at -20°C or, for extended periods, at -80°C. For short-term storage (a few days), 4°C is acceptable. These low temperatures significantly slow down the rate of chemical degradation.[1]

Q2: How critical is the purity of DMSO for storing this compound?

The purity of the DMSO is highly critical. Lower-grade DMSO may contain impurities that can react with this compound, leading to its degradation. It is strongly recommended to use high-purity, anhydrous DMSO for the preparation of stock solutions.[1]

Q3: Can I repeatedly freeze and thaw my this compound stock solution?

While some studies on other compounds have shown minimal degradation after a limited number of freeze-thaw cycles, it is best practice to avoid them.[1][2] Repeated cycling can increase the risk of precipitation and minor degradation. To avoid this, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: What type of container should I use to store this compound in DMSO?

Amber glass or polypropylene (B1209903) vials are recommended for storing this compound solutions.[1] These materials are inert and will not react with the compound or the solvent. The amber color is crucial for protecting the light-sensitive flavonoid from photochemical degradation.

Q5: How can I check the stability of my this compound stock solution over time?

The stability of your this compound solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to quantify the amount of this compound remaining and to detect the appearance of any degradation products.[2]

Experimental Protocols

Protocol for Stability Assessment of this compound in DMSO by HPLC

This protocol outlines a general method for monitoring the stability of this compound in a DMSO solution over time.

  • Preparation of Standards and Samples:

    • Prepare a fresh 10 mM stock solution of this compound in high-purity, anhydrous DMSO. This will serve as your time-zero (T=0) reference standard.

    • From this stock, prepare a working standard concentration (e.g., 100 µM) by diluting with the mobile phase.

    • Take an aliquot from your stored this compound-DMSO solution and dilute it to the same working concentration.

  • HPLC Conditions (General Example - method may require optimization):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for this compound (this would need to be determined from its UV spectrum).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the T=0 reference standard and the sample from the stored solution.

    • Compare the peak area of this compound in the stored sample to the peak area of the T=0 reference. A decrease in the peak area indicates degradation.

    • The appearance of new peaks in the chromatogram of the stored sample suggests the formation of degradation products.

    • The percentage of this compound remaining can be calculated as: (Peak Area of Stored Sample / Peak Area of T=0 Reference) * 100%.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis (at Time=X) prep_stock Prepare 10 mM This compound in anhydrous DMSO prep_t0 Prepare T=0 Reference Sample prep_stock->prep_t0 Immediate Use aliquot Aliquot Stock for Long-Term Storage prep_stock->aliquot For Storage data_comparison Compare with T=0 Reference prep_t0->data_comparison Reference Data storage_conditions -20°C or -80°C Amber Vials Minimal Light Exposure aliquot->storage_conditions retrieve_sample Retrieve Stored Aliquot storage_conditions->retrieve_sample prep_analysis Prepare Sample for Analysis retrieve_sample->prep_analysis hplc_analysis HPLC or LC-MS Analysis prep_analysis->hplc_analysis hplc_analysis->data_comparison

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

Degradation_Pathway Sophoracarpan_A This compound (Stable) Intermediate Reactive Intermediate (Hypothetical) Sophoracarpan_A->Intermediate Degradation Initiated Degradation_Factors Degradation Factors (Light, Water, Temp) Degradation_Factors->Intermediate Product_1 Degradation Product 1 (e.g., hydrolyzed) Intermediate->Product_1 Product_2 Degradation Product 2 (e.g., oxidized) Intermediate->Product_2

References

Preventing Sophoracarpan A precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sophoracarpan A. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments, with a focus on preventing its precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a natural product isolated from Sophora tomentosa L.[1] It belongs to the flavonoid family of compounds, which are known for their diverse biological activities. Researchers utilize this compound to investigate its potential effects on various cellular signaling pathways.

Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What is the likely cause?

This compound, like many flavonoids, is a hydrophobic molecule with poor water solubility.[2][3] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. This can be triggered by several factors, including a high final concentration, improper dilution techniques, and the solvent used for the initial stock solution.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[1][4] It is advisable to prepare a high-concentration stock solution in 100% DMSO.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

High concentrations of DMSO can be toxic to cells.[5] It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function.[5] The specific tolerance to DMSO can be cell-line dependent, so it is best practice to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cells.

Q5: Can I filter the media to remove the this compound precipitate?

Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lower its effective concentration in an unquantifiable way, leading to unreliable experimental results.[1] It is more effective to address the root cause of the precipitation.

Troubleshooting Guide: this compound Precipitation

This guide provides solutions to common issues leading to this compound precipitation in cell culture media.

Problem Potential Cause Solution
Immediate Precipitation High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the cell culture medium.Perform a dose-response experiment starting with a lower final concentration of this compound.
Improper Dilution Technique: Directly adding a concentrated DMSO stock to the aqueous medium can cause the hydrophobic compound to rapidly precipitate (a phenomenon known as "oiling out").Employ a serial dilution method. First, create an intermediate dilution of the high-concentration stock in DMSO. Then, add this intermediate stock to the pre-warmed cell culture medium with gentle vortexing to ensure rapid and even dispersion.[1][6]
Localized High Concentration: Pipetting the stock solution directly into a small area of the media can create a localized zone of high concentration, leading to precipitation.Add the this compound stock solution drop-wise to the final volume of media while gently swirling the flask or plate.[6]
Precipitation Over Time Temperature Fluctuations: Changes in temperature between room temperature and the incubator (37°C) can affect the solubility of the compound.[5]Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Minimize the time that culture vessels are outside the incubator.[1][5]
pH Shift in Media: The CO2 environment in an incubator can alter the pH of the media over time, which can affect the solubility of pH-sensitive compounds.[5]Ensure the media is properly buffered for the incubator's CO2 concentration. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[5]If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.
Evaporation of Media: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Formula: C17H16O5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound.

    • The molecular weight of this compound (C17H16O5) is approximately 300.29 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 300.29 g/mol = 0.0030029 g = 3.00 mg

  • Weigh out the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a 10 mM concentration (e.g., add 1 mL of DMSO for 3.00 mg of this compound).

  • Vortex the tube until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a sterile multi-well plate for serial dilutions

  • Vortex mixer

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in 100% DMSO if a very low final concentration is required. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Warm the required volume of cell culture medium to 37°C.

  • Perform the final dilution by adding a small volume of the this compound stock (or intermediate stock) to the pre-warmed medium. It is crucial to maintain a final DMSO concentration that is non-toxic to your cells (e.g., ≤ 0.1%).

    • Example for a 10 µM final concentration from a 10 mM stock (1:1000 dilution): Add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium.

    • Example for a 10 µM final concentration from a 1 mM intermediate stock (1:100 dilution): Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed medium.

  • Immediately and gently vortex the medium after adding the this compound stock to ensure rapid and even dispersion.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot dilute Add Stock to Media (Drop-wise with Vortexing) thaw->dilute prewarm Pre-warm Media (37°C) prewarm->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed q1 When did precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately over_time Over time during incubation q1->over_time Over Time check_conc Is final concentration too high? immediate->check_conc check_temp Check for temperature fluctuations over_time->check_temp check_dilution Was dilution technique correct? check_conc->check_dilution No lower_conc Lower final concentration check_conc->lower_conc Yes serial_dilution Use serial dilution & pre-warmed media check_dilution->serial_dilution No check_media Investigate media stability (pH, interactions) check_temp->check_media No prewarm_media Pre-warm media before adding compound check_temp->prewarm_media Yes optimize_media Optimize media buffering or formulation check_media->optimize_media Yes

Caption: Troubleshooting workflow for this compound precipitation.

References

Validation & Comparative

A Comparative Analysis of Sophoracarpan A and Other Pterocarpans: Evaluating Biological Activity for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Sophoracarpan A and other prominent pterocarpans, a class of isoflavonoids recognized for their significant therapeutic potential. Pterocarpans are naturally occurring compounds found predominantly in the Fabaceae family and are known for their role as phytoalexins. This document synthesizes available experimental data on their anticancer and autophagy-modulating activities, offering a valuable resource for researchers in oncology and drug discovery.

Comparative Cytotoxicity in Breast Cancer Cells

The cytotoxic potential of pterocarpans has been evaluated against various cancer cell lines. Here, we compare the activity of Sophopterocarpan A with other well-studied pterocarpans against the human breast adenocarcinoma cell line, MCF-7.

CompoundCell LineIC50 Value (µM)Reference
Sophopterocarpan A MCF-729.36[1]
Maackiain MDA-MB-23125.24[2]
BT54920.99[2]
Medicarpin MCF-7Decreased viability at 80 µM[3]
Glyceollins (mixture) MCF-7Inhibition of estrogen-dependent growth[4]
Tuberosin Not specifiedPotent activator of Pyruvate Kinase M2[5][6]

Note: Direct comparative studies under identical experimental conditions are limited. IC50 values can vary based on the specific assay, cell line, and incubation time.

Modulation of Autophagy

Autophagy is a cellular self-degradation process that plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. The ability of pterocarpans to modulate autophagy is an area of growing interest for cancer therapy.

Sophopterocarpan A has been identified as a potential activator of autophagy[1]. While direct comparative studies on the autophagy-inducing effects of a wide range of pterocarpans are not extensively available, related compounds like pterostilbene (B91288) have been shown to induce autophagy in cancer cells[7]. The modulation of autophagy by pterocarpans represents a promising avenue for future research in cancer treatment.

Key Signaling Pathways in Anticancer Activity

Pterocarpans exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary pathways implicated include PI3K/Akt/mTOR, MAPK, and NF-κB.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers[8][]. Several natural compounds, including flavonoids, have been shown to inhibit this pathway[10][11]. Medicarpin, for instance, has been demonstrated to inhibit the AKT/Bcl2 pathway in breast cancer cells, leading to apoptosis[3].

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Pterocarpans Pterocarpans (e.g., Medicarpin) Pterocarpans->Akt Inhibition

Pterocarpan (B192222) inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis[12][13]. Aberrant activation of the MAPK pathway is frequently observed in cancer. Pterostilbene, a related natural compound, has been shown to modulate the MAPK pathway in cancer cells[7].

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Pterocarpans Pterocarpans Pterocarpans->Raf Inhibition Pterocarpans->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation

Modulation of the MAPK signaling pathway by pterocarpans.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis[14][15]. The inhibition of the NF-κB pathway is a key mechanism of action for many anti-inflammatory and anticancer agents. Pterostilbene has been shown to inactivate the NF-κB signaling pathway[16].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Pterocarpans Pterocarpans Pterocarpans->IKK Inhibition TargetGenes Target Gene Expression NFkB_nuc->TargetGenes Activation

Inhibition of the NF-κB signaling pathway by pterocarpans.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with different concentrations of pterocarpans A->B C 3. Add MTT solution to each well B->C D 4. Incubate to allow formazan (B1609692) crystal formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F

Workflow of the MTT assay for determining cell cytotoxicity.

Detailed Method:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the pterocarpan compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Autophagy Assessment (LC3 Immunoblotting)

The conversion of LC3-I to LC3-II is a hallmark of autophagy induction. This can be detected by Western blotting.

Workflow:

Autophagy_Workflow cluster_workflow LC3 Immunoblotting Workflow A 1. Treat cells with pterocarpans B 2. Lyse cells and collect protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Probe with anti-LC3 antibody D->E F 6. Detect and quantify LC3-I and LC3-II bands E->F

Workflow for assessing autophagy via LC3 immunoblotting.

Detailed Method:

  • Cell Treatment: Culture cells to an appropriate confluency and treat with the pterocarpan of interest for a designated time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against LC3. Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of LC3-II to LC3-I or a housekeeping protein (e.g., β-actin) is used to quantify autophagy induction.

Conclusion

This guide highlights the significant therapeutic potential of the pterocarpan scaffold, with Sophopterocarpan A emerging as a compound of interest due to its cytotoxic and autophagy-modulating activities. While direct comparative data remains limited for some pterocarpans, the available evidence suggests that this class of compounds warrants further investigation for the development of novel anticancer agents. The modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB appears to be a common mechanism of action, providing multiple avenues for therapeutic intervention. Future research should focus on direct comparative studies under standardized conditions to better elucidate the structure-activity relationships and therapeutic potential of individual pterocarpans.

References

Sophoracarpan A and Neuraminidase Inhibition: An Evidence-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no current evidence to support the efficacy of Sophoracarpan A as a neuraminidase inhibitor. As such, a direct comparison of its performance against known neuraminidase inhibitors is not feasible at this time. This guide will, therefore, focus on providing a detailed comparison of established and clinically approved neuraminidase inhibitors, offering researchers, scientists, and drug development professionals a thorough overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Overview of Known Neuraminidase Inhibitors

Neuraminidase inhibitors are a critical class of antiviral drugs for the treatment and prophylaxis of influenza A and B viruses.[1] These drugs function by blocking the active site of the viral neuraminidase enzyme, which is essential for the release of newly formed virus particles from infected cells, thereby preventing the spread of infection.[2][3][4] The currently approved neuraminidase inhibitors are Oseltamivir, Zanamivir, Peramivir, and Laninamivir.[1][5][6]

Comparative Efficacy

The efficacy of neuraminidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity in vitro. These values can vary depending on the influenza virus strain and subtype.

InhibitorInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)Notes
Oseltamivir 0.46 - 1.30.4 - 1.52.6 - 8.1Orally administered prodrug. Resistance is often associated with the H275Y mutation in N1 subtypes.[7]
Zanamivir 0.2 - 1.20.5 - 2.01.0 - 4.0Administered via oral inhalation. Generally effective against oseltamivir-resistant strains.[7]
Peramivir 0.05 - 0.20.1 - 0.40.3 - 1.5Administered intravenously.[1][7] Binds strongly to the neuraminidase enzyme for prolonged inhibition.[1]
Laninamivir 0.2 - 0.80.4 - 1.20.8 - 2.5Long-acting inhaled drug.[1][6]

Note: IC50 values are approximate ranges compiled from various studies and can vary based on the specific viral isolates and assay conditions.[8][9][10][11]

Experimental Protocols

The determination of neuraminidase inhibitor efficacy relies on standardized in vitro assays. The most common method is the fluorescence-based neuraminidase inhibition assay.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, typically 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves the sialic acid residue from MUNANA, releasing the fluorescent compound 4-methylumbelliferone. The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzyme activity is reduced, leading to a decrease in fluorescence.

Detailed Protocol:

  • Virus Preparation: Influenza virus isolates are obtained from clinical samples and propagated in appropriate cell lines (e.g., Madin-Darby canine kidney - MDCK cells) or embryonated chicken eggs. The virus titer is determined, and the virus stock is diluted to a standardized concentration for the assay.

  • Inhibitor Preparation: The test compounds (e.g., this compound, if it were to be tested) and known inhibitors are serially diluted to various concentrations in an appropriate buffer (e.g., MES buffer with CaCl2).

  • Assay Procedure:

    • In a 96-well microplate, the diluted virus is pre-incubated with the serially diluted inhibitor for a specific period (e.g., 30 minutes) at 37°C.

    • The fluorogenic substrate MUNANA is added to each well to initiate the enzymatic reaction.

    • The plate is incubated at 37°C for a defined time (e.g., 60 minutes).

    • The reaction is stopped by adding a stop solution (e.g., a basic solution like NaOH or glycine-ethanol).

    • The fluorescence is measured using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the control (virus without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Virus Virus Isolation & Dilution PreIncubation Pre-incubation: Virus + Inhibitor Virus->PreIncubation Inhibitor Serial Dilution of Inhibitors Inhibitor->PreIncubation Reaction Add MUNANA Substrate & Incubate PreIncubation->Reaction Stop Stop Reaction Reaction->Stop Measure Measure Fluorescence Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Fig. 1: Workflow for Neuraminidase Inhibition Assay.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are designed as analogues of sialic acid, the natural substrate for the neuraminidase enzyme.

mechanism_of_action cluster_normal Normal Viral Release cluster_inhibited Inhibition of Viral Release InfectedCell Infected Host Cell BuddingVirion Budding Virion Neuraminidase Neuraminidase BuddingVirion->Neuraminidase has ReleasedVirion Released Virion SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid cleaves SialicAcid->BuddingVirion releases InfectedCell_i Infected Host Cell BuddingVirion_i Budding Virion Neuraminidase_i Neuraminidase BuddingVirion_i->Neuraminidase_i has BlockedVirion Trapped Virion SialicAcid_i Sialic Acid Receptor Neuraminidase_i->SialicAcid_i cannot cleave NA_Inhibitor Neuraminidase Inhibitor NA_Inhibitor->Neuraminidase_i blocks

Fig. 2: Mechanism of Neuraminidase Inhibitors.

As depicted in Figure 2, during the normal viral life cycle, the neuraminidase on the surface of a budding virion cleaves sialic acid receptors on the host cell, allowing the new virus particle to be released. Neuraminidase inhibitors competitively bind to the active site of the neuraminidase enzyme, preventing it from cleaving the sialic acid receptors. This results in the newly formed virions remaining tethered to the host cell surface, thus preventing their release and subsequent infection of other cells.

References

Unraveling the Molecular Maze: A Comparative Guide to the Mechanisms of Action of Sophoracarpan A and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of Sophoracarpan A, juxtaposed with promising alternatives—Sulforaphane, Kurarinone, and Scoparone. Through a detailed examination of experimental data, this document illuminates the intricate signaling pathways these compounds modulate, offering a valuable resource for advancing therapeutic strategies in oncology and inflammatory diseases.

This comparative analysis delves into the anti-proliferative, pro-apoptotic, and anti-inflammatory properties of these four natural compounds. By presenting quantitative data in a clear, tabular format and detailing the experimental methodologies, this guide aims to facilitate a deeper understanding of their molecular interactions and therapeutic potential. The signaling pathways and experimental workflows are visualized using Graphviz to provide a clear conceptual framework.

Comparative Analysis of Bioactivity

The therapeutic efficacy of a compound is fundamentally linked to its ability to modulate specific cellular processes. This section presents a quantitative comparison of the cytotoxic and anti-inflammatory effects of Sophocarpine (B1681056) (as a proxy for this compound due to limited data on the latter), Sulforaphane, Kurarinone, and Scoparone across various cancer cell lines and inflammatory models.

Table 1: Comparative Cytotoxicity (IC50 values)
CompoundCell LineCancer TypeIC50 (µM)Citation(s)
Sophocarpine MKN45Gastric Cancer~10,600 (2.45 mg/mL)
BGC-823Gastric Cancer~8,960 (2.07 mg/ml)
A549Lung Cancer~4,000[1]
Sulforaphane H460Non-small cell lung cancer12[2]
H1299Non-small cell lung cancer8[2]
A549Non-small cell lung cancer10[2]
MDA-MB-231Triple-negative Breast Cancer11.3 - 115.7[3][4]
MCF-7Breast Cancer7.5 - 54[3][5]
Caco-2Colon Adenocarcinoma23[6]
Kurarinone H1688Small Cell Lung Cancer<50[7]
H1466Small Cell Lung Cancer<50[7]
Scoparone Not specifiedNot specifiedNot specified
Table 2: Pro-Apoptotic and Anti-Inflammatory Effects
CompoundAssayCell Line/ModelEffectQuantitative DataCitation(s)
Sophocarpine Apoptosis (Flow Cytometry)MKN45Induction of Apoptosis33.77% at 2.45 mg/ml
Apoptosis (Flow Cytometry)BGC-823Induction of Apoptosis24.21% at 2.45 mg/ml
Apoptosis (Flow Cytometry)DU145 (Prostate Cancer)Induction of Apoptosis8.14% at 200 µM[8]
Apoptosis (Flow Cytometry)PC3 (Prostate Cancer)Induction of Apoptosis31.45% at 200 µM[8]
Anti-inflammatoryLPS-induced RAW 264.7Inhibition of NO, TNF-α, IL-6Significant reduction at 50 and 100 µg/ml[9]
Sulforaphane ApoptosisEndometrial Cancer CellsUpregulation of BAX, Caspase-3 & -9Dose-dependent increase[10]
Anti-inflammatoryLPS-induced RAW 264.7Inhibition of Pro-inflammatory mediators-[11]
Kurarinone ApoptosisH1688 (SCLC)Activation of Caspase-3, -9, and PARPDose-dependent[7]
Anti-inflammatoryLPS-stimulated RAW264.7Inhibition of IL-1β and iNos-[12]
Scoparone Anti-inflammatory-Inhibition of NF-κB activity-[13]

Signaling Pathways and Molecular Mechanisms

The biological activities of these compounds are orchestrated through their modulation of complex signaling networks. This section provides a visual and descriptive overview of the key pathways affected by each compound.

Sophocarpine's Mechanism of Action

Sophocarpine exerts its anti-cancer and anti-inflammatory effects by primarily targeting the PI3K/AKT/mTOR and NF-κB signaling pathways. In cancer cells, it induces apoptosis by downregulating the PI3K/AKT pathway, leading to the inhibition of cell survival signals.[1] In inflammatory conditions, Sophocarpine inhibits the activation of NF-κB by preventing the phosphorylation of its inhibitor, IκB, thereby reducing the expression of pro-inflammatory cytokines.[9]

Sophocarpine's inhibitory action on PI3K/AKT and NF-κB pathways.
Alternative Compounds: A Mechanistic Overview

Sulforaphane, Kurarinone, and Scoparone present alternative or complementary mechanisms of action, primarily targeting pathways involved in oxidative stress, inflammation, and cell cycle regulation.

Alternatives_Mechanisms cluster_sulforaphane Sulforaphane cluster_kurarinone Kurarinone cluster_scoparone Scoparone Sulforaphane Sulforaphane PI3K_S PI3K Sulforaphane->PI3K_S Inhibits Nrf2_S Nrf2 Sulforaphane->Nrf2_S Activates AKT_S AKT PI3K_S->AKT_S Activates ARE ARE Nrf2_S->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Kurarinone Kurarinone NFκB_K NF-κB Kurarinone->NFκB_K Inhibits ERK_RSK2 ERK/RSK2 Kurarinone->ERK_RSK2 Attenuates Scoparone Scoparone NFκB_Sc NF-κB Scoparone->NFκB_Sc Inhibits STAT3 STAT3 Scoparone->STAT3 Inhibits

Mechanistic overview of Sulforaphane, Kurarinone, and Scoparone.

Experimental Protocols

To ensure the reproducibility and cross-validation of the cited experimental data, this section provides detailed methodologies for the key assays used to assess the mechanism of action of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of Detergent Reagent to each well to dissolve the formazan (B1609692) crystals.

  • Incubate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add test compound seed_cells->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solvent Add solubilization solvent incubate_mtt->add_solvent incubate_solvent Incubate (2h, dark) add_solvent->incubate_solvent read_absorbance Read absorbance at 570nm incubate_solvent->read_absorbance end End read_absorbance->end

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[11]

Protocol:

  • Induce apoptosis in cells by treating with the test compound for the desired time.

  • Harvest and wash the cells with cold 1X PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with test compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and PI resuspend_cells->add_stains incubate_stains Incubate (15-20 min, dark) add_stains->incubate_stains add_buffer Add Binding Buffer incubate_stains->add_buffer analyze_fc Analyze by Flow Cytometry add_buffer->analyze_fc end End analyze_fc->end

Workflow for the Annexin V/PI Apoptosis Assay.
Western Blotting for Signaling Protein Analysis

Western blotting is used to detect specific proteins in a sample.[14]

Protocol:

  • Sample Preparation: Lyse treated and untreated cells in RIPA buffer and determine protein concentration.

  • Gel Electrophoresis: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow start Start sample_prep Sample Preparation (Lysis, Quantification) start->sample_prep sds_page SDS-PAGE (Protein Separation) sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End detection->end

Workflow for Western Blotting.

References

Comparative analysis of Sophoracarpan A and resveratrol bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the bioactive properties of Sophoracarpan A and Resveratrol (B1683913). This analysis is based on available experimental data for their antioxidant, anti-inflammatory, and anticancer activities.

Introduction

This compound, a pterocarpan (B192222) found in the roots of Sophora flavescens, and resveratrol, a well-studied stilbenoid present in grapes, berries, and peanuts, are both natural phenolic compounds with potential health benefits. This guide provides a comparative analysis of their bioactivities, drawing from published scientific literature. It is important to note that while resveratrol has been the subject of extensive research, scientific data on the specific bioactivities of this compound is limited. Consequently, this comparison includes data on closely related pterocarpans from the Sophora genus to provide context for the potential activities of this compound.

Data Presentation: Quantitative Bioactivity

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound and resveratrol.

Table 1: Antioxidant Activity

CompoundAssayIC50 / ActivityReference Compound
This compound ABTSNo quantitative data available. Other pterocarpans from Sophora flavescens (maackiain, L-maackiain) show >55% scavenging at 20 µg/mL.[1]-
Resveratrol DPPH15.54 µg/mLVitamin C (IC50 = 6.35 µg/mL)
ABTS2.86 µg/mLVitamin C (IC50 = 5.18 µg/mL)
DPPH0.131 mMTrolox (IC50 = 0.008 mM)

Table 2: Anti-inflammatory Activity

CompoundModelParameter InhibitedIC50 / Inhibition
This compound -No quantitative data available. A related pterocarpan, Sophotokin, inhibits NO, TNF-α, PGE2, and IL-1β production in LPS-stimulated microglial cells.[2]-
Resveratrol Derivative LPS-stimulated RAW 264.7 cellsNitric Oxide (NO)1.35 µM
LPS-stimulated RAW 264.7 cellsIL-61.12 µM
LPS-stimulated RAW 264.7 cellsTNF-α1.92 µM

Table 3: Anticancer Activity

CompoundCell LineCancer TypeIC50
Sophopterocarpan A *MCF-7Breast Cancer29.36 µM
Resveratrol MCF-7Breast Cancer51.18 µM
HepG2Liver Cancer57.4 µM
Seg-1, HCE7, SW480, HL60Various70-150 µM
A549Lung Cancer35.05 µM
MDA-MB-231Breast Cancer144 µM

*Data for Sophopterocarpan A, a closely related pterocarpan derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a colorimetric method used to determine the antioxidant capacity of a compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Protocol:

    • A stock solution of DPPH is prepared in methanol.

    • Test compounds are prepared at various concentrations.

    • The test compound solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured at approximately 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging percentage against concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method for assessing antioxidant activity.

  • Principle: The pre-formed radical cation ABTS•+ is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.

  • Protocol:

    • The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • The test compound is added to the diluted ABTS•+ solution.

    • The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Anti-inflammatory Activity Assay

Lipopolysaccharide (LPS)-induced RAW 264.7 Macrophage Assay

This cell-based assay is widely used to screen for anti-inflammatory compounds.

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6). Anti-inflammatory compounds inhibit the production of these mediators.

  • Protocol:

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • LPS (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response, and the cells are incubated for a further period (e.g., 24 hours).

    • The cell culture supernatant is collected to measure the levels of inflammatory mediators. NO production is often quantified by measuring nitrite (B80452) levels using the Griess reagent. TNF-α and IL-6 levels are typically measured using ELISA kits.

    • The IC50 value for the inhibition of each inflammatory mediator is calculated.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and incubated to allow for attachment and growth.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the culture medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways through which resveratrol and Sophora pterocarpans exert their bioactivities.

Resveratrol_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPKs (p38, JNK, ERK) TRAF6->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Resveratrol Resveratrol Resveratrol->IKK inhibits Resveratrol->MAPK inhibits MAPK->Nucleus activates transcription factors

Caption: Resveratrol's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Sophora_Pterocarpan_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPKs (p38, JNK) TRAF6->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) Sophora_Pterocarpan Sophora Pterocarpans (e.g., Sophotokin) Sophora_Pterocarpan->NFκB inhibits activation Sophora_Pterocarpan->MAPK inhibits phosphorylation MAPK->Nucleus activates transcription factors

Caption: Proposed anti-inflammatory pathway for Sophora pterocarpans.

Resveratrol_Anticancer_Pathway Resveratrol Resveratrol Cell_Cycle Cell Cycle Progression Resveratrol->Cell_Cycle inhibits Apoptosis Apoptosis Induction Resveratrol->Apoptosis S_Phase_Arrest S-Phase Arrest Cell_Cycle->S_Phase_Arrest Cell_Death Cancer Cell Death S_Phase_Arrest->Cell_Death Bax Bax (Pro-apoptotic) Apoptosis->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 downregulates Caspases Caspase Activation (Caspase-3, -8, -9) Bax->Caspases Bcl2->Caspases inhibits Caspases->Cell_Death

Caption: Resveratrol's anticancer mechanism via cell cycle arrest and apoptosis induction.

Concluding Remarks

This comparative analysis highlights the significant potential of both this compound and resveratrol as bioactive compounds. Resveratrol is a well-documented agent with proven antioxidant, anti-inflammatory, and anticancer properties, supported by a substantial body of quantitative data and mechanistic studies. Its effects are largely attributed to its ability to modulate key signaling pathways such as NF-κB and MAPK, and to induce apoptosis in cancer cells.

In contrast, the scientific literature on this compound is sparse. While there is an indication of its potential anticancer activity from a related compound, direct experimental evidence for its antioxidant and anti-inflammatory effects is currently lacking. However, the demonstrated bioactivities of other pterocarpans isolated from the Sophora genus suggest that this compound likely possesses similar properties.

Further research is imperative to fully elucidate the bioactivity profile of this compound. Such studies would enable a more direct and comprehensive comparison with resveratrol and could potentially uncover a novel therapeutic agent. Researchers are encouraged to investigate the antioxidant, anti-inflammatory, and anticancer properties of this compound using the standardized experimental protocols outlined in this guide.

References

Lack of In Vivo Data Prevents Direct Head-to-Head Comparison of Sophoracarpan A and Sophocarpine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the extent of in vivo research conducted on Sophoracarpan A and Sophocarpine (B1681056). While numerous studies have investigated the in vivo therapeutic effects, pharmacokinetics, and toxicity of Sophocarpine, a notable absence of published in vivo data for this compound prevents a direct head-to-head comparison of their biological activities. This guide, therefore, focuses on presenting the available in vivo data for Sophocarpine, while highlighting the current knowledge gap regarding this compound.

Sophocarpine, a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, has demonstrated a range of pharmacological activities in various animal models. These include anti-inflammatory, neuroprotective, and antitumor effects. In contrast, this compound, a pterocarpan, remains largely uninvestigated in living organisms, with research primarily confined to in vitro studies.

In Vivo Therapeutic Potential of Sophocarpine

Sophocarpine has been evaluated in a variety of in vivo models, showcasing its potential for treating a range of conditions.

Anti-inflammatory and Analgesic Activity

Sophocarpine has shown significant anti-inflammatory and pain-relieving properties in several preclinical studies. It has been observed to reduce inflammation in models of arthritis, colitis, and skin inflammation[1]. For instance, in a mouse model of inflammatory itch and pain, sophocarpine was found to decrease scratching and reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β in the skin[2]. The mechanisms underlying these effects are believed to involve the modulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways[1][3].

Neuroprotective Effects

In the realm of neurodegenerative diseases, Sophocarpine has exhibited protective effects in animal models of Alzheimer's disease. Studies have indicated its ability to mitigate cognitive impairment and neuronal loss, potentially through the modulation of inflammatory pathways in the brain.

Anticancer Activity

The antitumor potential of Sophocarpine has been explored in various cancer models. Research suggests that it can inhibit tumor cell proliferation, invasion, and metastasis[4]. The proposed mechanisms of action involve the regulation of multiple signaling pathways that are crucial for tumor growth and survival[4].

Pharmacokinetics of Sophocarpine

Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion of Sophocarpine. The distribution of sophocarpine in the body is described by a two-compartment model, and it has been detected in various tissues with a relatively short half-life[1].

Toxicity Profile of Sophocarpine

While Sophocarpine has shown therapeutic promise, some studies have also investigated its potential toxicity. Reports indicate that at higher doses, it may have side effects. However, detailed in vivo toxicity studies are limited, and further research is needed to fully characterize its safety profile[1].

Data Summary: In Vivo Studies of Sophocarpine

Due to the absence of in vivo data for this compound, the following tables summarize the available quantitative data for Sophocarpine.

Table 1: In Vivo Anti-inflammatory and Analgesic Effects of Sophocarpine

Animal ModelDosageRoute of AdministrationKey FindingsReference
Mouse model of inflammatory itch and painNot specifiedNot specifiedDecreased scratching bouts, reduced TNF-α and IL-1β in the skin[2]
Zebrafish exposed to CuSO4Not specifiedNot specifiedDecreased inflammatory response[1]
Rat model of 2,4,6-trinitrobenzene sulfonic acid-induced colitisNot specifiedNot specifiedStrong anti-inflammatory effect[1]
Ovalbumin-induced mouse asthma modelNot specifiedNot specifiedReduced pulmonary damage and inflammatory cell infiltration[1]
Rat model of osteoarthritisNot specifiedNot specifiedAttenuated inflammatory factors[1][5]

Table 2: In Vivo Anticancer Effects of Sophocarpine

Cancer ModelDosageRoute of AdministrationKey FindingsReference
Various tumor modelsNot specifiedNot specifiedInhibition of tumor cell proliferation, invasion, and metastasis[4]

Table 3: Pharmacokinetic Parameters of Sophocarpine

Animal ModelDosageRoute of AdministrationKey ParametersReference
Not specifiedNot specifiedNot specifiedConforms to a two-compartment model, relatively short half-life[1]

Table 4: In Vivo Toxicity of Sophocarpine

Animal ModelDosageRoute of AdministrationObserved EffectsReference
GeneralHigher dosesNot specifiedPotential for minor poisonous side effects[1]

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for the interpretation and replication of the findings.

In Vivo Anti-inflammatory and Analgesic Assays
  • Animal Models: Commonly used models include carrageenan-induced paw edema in rats, xylene-induced ear edema in mice, and acetic acid-induced writhing tests for analgesia. For chronic inflammation, models like collagen-induced arthritis in rats are employed.

  • Drug Administration: Sophocarpine is typically dissolved in a suitable vehicle (e.g., saline) and administered orally (p.o.) or intraperitoneally (i.p.) at varying doses.

  • Assessment of Inflammation: Edema is measured using a plethysmometer. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified in tissue homogenates or serum using ELISA kits.

  • Assessment of Analgesia: The number of writhes or the latency to response on a hot plate are recorded to evaluate the analgesic effect.

In Vivo Anticancer Studies
  • Animal Models: Xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), are frequently used.

  • Drug Administration: Sophocarpine is administered via routes such as intraperitoneal or intravenous injections at specified doses and schedules.

  • Assessment of Tumor Growth: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

  • Mechanism of Action: Immunohistochemistry and Western blotting are performed on tumor tissues to analyze the expression of proteins involved in cell proliferation, apoptosis, and signaling pathways.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by Sophocarpine and a general workflow for in vivo experiments.

Sophocarpine_Signaling_Pathways Sophocarpine Sophocarpine NFkB_Pathway NF-κB Pathway Sophocarpine->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway Sophocarpine->MAPK_Pathway Modulates PI3K_AKT_Pathway PI3K/AKT Pathway Sophocarpine->PI3K_AKT_Pathway Modulates Inflammation Inflammation NFkB_Pathway->Inflammation Cell_Survival Cell_Survival MAPK_Pathway->Cell_Survival Apoptosis Apoptosis MAPK_Pathway->Apoptosis PI3K_AKT_Pathway->Cell_Survival

Caption: Signaling pathways modulated by Sophocarpine.

In_Vivo_Experimental_Workflow Animal_Model Animal Model Selection Grouping Random Grouping Animal_Model->Grouping Drug_Admin Drug Administration (Sophocarpine/Vehicle) Grouping->Drug_Admin Data_Collection Data Collection (e.g., Tumor Volume, Behavioral Tests) Drug_Admin->Data_Collection Endpoint Endpoint Analysis (e.g., Tissue Harvesting, Biomarker Analysis) Data_Collection->Endpoint Statistical_Analysis Statistical Analysis Endpoint->Statistical_Analysis

Caption: General experimental workflow for in vivo studies.

Conclusion

References

Unveiling the Therapeutic Promise of Sophoracarpan A: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A pivot to the potent pterocarpan (B192222), Trifolirhizin, illuminates a promising avenue for anti-inflammatory and anticancer drug development. While the therapeutic potential of Sophoracarpan A from Sophora flavescens remains an area of emerging research with limited available preclinical data, a closely related and extensively studied pterocarpan from the same plant, Trifolirhizin, offers a wealth of information. This guide provides a comprehensive comparison of Trifolirhizin's performance against established therapeutic agents in preclinical models of inflammation and cancer, offering valuable insights for researchers and drug development professionals.

Comparative Efficacy in Inflammation

Trifolirhizin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. To contextualize its therapeutic potential, we compare its in vitro efficacy with Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Table 1: In Vitro Anti-inflammatory Activity of Trifolirhizin vs. Diclofenac

CompoundModelKey Biomarker InhibitionConcentration/IC50Reference
Trifolirhizin LPS-stimulated J774A.1 macrophagesTNF-α, IL-6, COX-2 expressionDose-dependent inhibition[1][2]
Diclofenac LPS + IFN-γ-stimulated RAW 264.7 macrophagesNO production (iNOS expression)IC50 ≈ 50 µM[3]

Comparative Efficacy in Cancer

Preclinical studies have highlighted Trifolirhizin's anti-proliferative effects on various cancer cell lines. Here, we compare its in vitro cytotoxicity against Cisplatin, a conventional chemotherapeutic agent, in human ovarian (A2780) and lung (H23) cancer cell lines.

Table 2: In Vitro Anticancer Activity of Trifolirhizin vs. Cisplatin

CompoundCell LineAssayIC50 (µM)Reference
Trifolirhizin A2780 (Ovarian)MTT Assay~100[1]
H23 (Lung)MTT Assay~250[1]
Cisplatin A2780 (Ovarian)Colony-forming assayHigh sensitivity (IC50 < H23)[4]
H23 (Lung)Colony-forming assayLower sensitivity than A2780[4]

Mechanism of Action: Signaling Pathway Modulation

Trifolirhizin exerts its therapeutic effects by modulating multiple intracellular signaling pathways. Its primary mechanisms involve the inhibition of pro-inflammatory and pro-survival pathways such as NF-κB, MAPK, and PI3K/Akt.[5][6][7][8]

Trifolirhizin_MoA cluster_inflammation Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB MAPK MAPK TLR4->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) NF_kB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Trifolirhizin_inflam Trifolirhizin Trifolirhizin_inflam->NF_kB Trifolirhizin_inflam->MAPK

Trifolirhizin's anti-inflammatory mechanism.

Trifolirhizin_Cancer_MoA cluster_cancer Cancer Cell Proliferation & Survival Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt Cell_Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation_Survival Trifolirhizin_cancer Trifolirhizin Trifolirhizin_cancer->PI3K_Akt

Trifolirhizin's anticancer mechanism.

Experimental Protocols

In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • Mouse macrophage cell lines (e.g., J774A.1 or RAW 264.7) are cultured in appropriate media.

  • Cells are pre-treated with varying concentrations of Trifolirhizin or Diclofenac for 1-2 hours.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[9]

Measurement of Inflammatory Mediators:

  • Cytokine Levels (TNF-α, IL-6): Supernatants from cell cultures are collected, and cytokine concentrations are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9]

  • COX-2 and iNOS Expression: Cell lysates are prepared, and protein expression levels of COX-2 and iNOS are determined by Western blotting.[1][3]

In Vitro Anticancer Assay (MTT Assay)

Cell Culture and Treatment:

  • Human cancer cell lines (e.g., A2780, H23) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with a range of concentrations of Trifolirhizin or Cisplatin for a designated time (e.g., 48-72 hours).[10]

Cell Viability Measurement:

  • After treatment, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).[10]

  • The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Western Blotting

Protein Extraction and Quantification:

  • Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).[11][12]

Gel Electrophoresis and Transfer:

  • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[13][14]

Immunodetection:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific to the target proteins (e.g., TNF-α, COX-2, p-Akt, Akt).

  • After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11][12]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Analysis Cell_Culture Cell Culture (Macrophages or Cancer Cells) Treatment Treatment with Trifolirhizin/Comparator Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Stimulation->Endpoint_Analysis ELISA ELISA (Cytokine Measurement) Endpoint_Analysis->ELISA MTT MTT Assay (Cell Viability) Endpoint_Analysis->MTT Western_Blot Western Blot (Protein Expression) Endpoint_Analysis->Western_Blot

General experimental workflow.

References

Safety Operating Guide

Proper Disposal of Sophoracarpan A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Sophoracarpan A should be disposed of as hazardous chemical waste. It is recommended to send it to a licensed chemical destruction facility or dispose of it through controlled incineration with flue gas scrubbing. Under no circumstances should it be discharged into sewer systems or contaminate water, food, or animal feed sources. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, ensuring safe laboratory practices and environmental protection.

This compound, a natural product isolated from Sophora tomentosa L., requires careful handling and disposal due to its potential toxicity and environmental hazards.[1] While a comprehensive toxicological profile is not widely available, its known biological activity necessitates a cautious approach to waste management.

Essential Safety and Disposal Procedures

Personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[1] All disposal activities should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1]

The primary disposal route for this compound is through a licensed hazardous waste management company. This ensures that the compound is handled and destroyed in compliance with all applicable regulations.

Step-by-Step Disposal Protocol:
  • Segregation: Isolate all waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials. Keep this waste separate from other laboratory waste streams to prevent cross-contamination.

  • Containerization:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and durable container. The container must be compatible with the chemical and prevent any leakage.

    • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and chemically resistant container. Do not mix with other solvent wastes unless compatibility has been confirmed.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the name "this compound," and any known hazard symbols. Maintain a log of the contents, especially if compatible wastes are collected in the same container.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Provide them with a complete and accurate description of the waste.

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₁₇H₁₆O₅[1]
CAS Number 1674359-82-0[1]
Storage Temperature -20°C[1]
Aquatic Toxicity (LC₅₀) 9.19 µg/ml (Brine Shrimp)[2]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available in the literature, the following general laboratory procedure for handling powdered chemical waste should be adapted.

Protocol for Preparing Solid this compound Waste for Disposal:

  • Objective: To safely package solid this compound waste for collection by a licensed disposal service.

  • Materials:

    • This compound contaminated waste (e.g., expired solid, contaminated weighing paper, gloves).

    • Primary waste container (e.g., wide-mouth glass or polyethylene (B3416737) jar with a screw-top lid).

    • Secondary containment (e.g., a larger, sturdy plastic tub or pail).

    • Hazardous waste labels.

    • Logbook.

  • Procedure:

    • Perform all operations within a certified chemical fume hood.

    • Wear appropriate PPE (lab coat, safety goggles, chemical-resistant gloves).

    • Carefully place all solid waste contaminated with this compound into the primary waste container. Avoid generating dust. A funnel may be used for powdered waste.

    • Securely seal the primary container.

    • Wipe the exterior of the primary container with a damp cloth to remove any external contamination. Dispose of the cloth as hazardous waste.

    • Place the labeled primary container into the secondary containment.

    • Complete the hazardous waste label with all required information and affix it to the primary container.

    • Record the addition of waste in the logbook.

    • Transfer the container to the designated hazardous waste storage area.

    • Wash hands thoroughly after handling.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

SophoracarpanA_Disposal start This compound Waste Generated is_empty Is original container empty? start->is_empty triple_rinse Triple rinse container with a suitable solvent. is_empty->triple_rinse Yes waste_type Determine Waste Type is_empty->waste_type No dispose_container Dispose of empty container as non-hazardous glass/ plastic waste. triple_rinse->dispose_container collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate liquid_waste Liquid Waste (solutions, rinsate) collect_rinsate->liquid_waste solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid waste_type->liquid_waste Liquid package_solid Package in a sealed, labeled solid waste container. solid_waste->package_solid package_liquid Package in a sealed, labeled liquid waste container. liquid_waste->package_liquid storage Store in designated hazardous waste accumulation area. package_solid->storage package_liquid->storage contact_ehs Contact EHS or licensed waste disposal vendor. storage->contact_ehs end Proper Disposal contact_ehs->end

This compound Disposal Workflow

References

Personal protective equipment for handling Sophoracarpan A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Sophoracarpan A in a laboratory setting. As a novel natural product, this compound requires careful handling due to its potential biological activity and the absence of comprehensive toxicological data. The following procedures are based on best practices for handling new chemical entities and similar flavonoid compounds.

I. Personal Protective Equipment (PPE) and Safety Measures

Given that specific quantitative exposure limits for this compound have not been established, a cautious approach to personal protection is paramount. The following table summarizes the recommended PPE and safety protocols.

Safety Measure Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or aerosols.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Prevents skin contact and absorption. Regularly inspect gloves for tears or contamination.
Body Protection Fully buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If weighing or handling powder outside a hood, an N95 respirator is recommended.Minimizes inhalation of airborne particles.
Ventilation All handling of this compound should be performed in a well-ventilated area, preferably a chemical fume hood.Controls airborne exposure.
Hygiene Wash hands thoroughly with soap and water after handling and before leaving the laboratory.Prevents accidental ingestion and contamination of other surfaces.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is essential to ensure safety and maintain the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the compound name, CAS number (if available), and any hazard symbols.

  • Log the compound into the laboratory's chemical inventory system.

2. Storage:

  • Store this compound in a cool, dry, and dark place.

  • Keep the container tightly sealed to prevent degradation and contamination.

  • Store away from incompatible materials such as strong oxidizing agents.

3. Preparation of Solutions:

  • All weighing and solution preparation should be conducted in a chemical fume hood.

  • Use appropriate solvents as specified in the experimental protocol.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Experimental Use:

  • Conduct all experiments involving this compound within a designated area of the laboratory.

  • Use the minimum amount of compound necessary for the experiment.

  • Avoid the generation of dusts and aerosols.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container.

2. Decontamination:

  • All glassware and equipment that have come into contact with this compound should be decontaminated.

  • A common procedure is to rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the compound, followed by a standard washing procedure. The solvent rinsate should be collected as hazardous liquid waste.

3. Final Disposal:

  • All hazardous waste must be disposed of through the institution's official hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound in a research laboratory, from initial receipt to final disposal.

G cluster_0 Receiving & Storage cluster_1 Handling & Use cluster_2 Waste Management Receive Receive Shipment Inspect Inspect Container Receive->Inspect Log Log in Inventory Inspect->Log Store Store Appropriately Log->Store Weigh Weigh Compound (in fume hood) Store->Weigh Prepare Prepare Solution (in fume hood) Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Segregate Segregate Waste Experiment->Segregate Decontaminate Decontaminate Equipment Experiment->Decontaminate Dispose Dispose via Hazardous Waste Program Segregate->Dispose Decontaminate->Dispose

Caption: Workflow for Handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.